molecular formula C8H7NO4 B1308321 2,6-Pyridinedicarboxylic acid monomethyl ester CAS No. 7170-36-7

2,6-Pyridinedicarboxylic acid monomethyl ester

Cat. No.: B1308321
CAS No.: 7170-36-7
M. Wt: 181.15 g/mol
InChI Key: VWIOMFMPIVMLIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Pyridinedicarboxylic acid monomethyl ester involves the use of Dimethyl 2,6-pyridinedicarboxylate and KOH . The mixture is stirred overnight at room temperature. After the removal of the solvent, the residue is diluted with water .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a density of 1.361±0.06 g/cm3 . It is soluble in methanol .

Scientific Research Applications

1. Bioassay Detection Scheme

2,6-Pyridinedicarboxylic acid derivatives are utilized in enzyme-amplified lanthanide luminescence (EALL) as a detection scheme for bioassays. This involves enzymatic amplification combined with time-resolved luminescence measurements of lanthanide chelates. 2,6-Pyridinedicarboxylic acid forms luminescent complexes with Tb(III) or Eu(III), enabling the sensitive detection of esterases, with a notable detection limit of 10^-9 mol/L (Steinkamp & Karst, 2004).

2. Cytochrome P-450-Catalyzed Reactions

In the study of cytochrome P-450-catalyzed reactions, derivatives of 2,6-pyridinedicarboxylic acid like the monoethyl ester have been found to undergo hydroxylation and carboxylic acid ester cleavage, leading to various metabolites (Guengerich, Peterson, & Böcker, 1988).

3. Coordination Polymers

2,6-Pyridinedicarboxylic acid is used in synthesizing coordination polymers with various metals, such as lead(II) and cerium(III). These polymers have been characterized using elemental analysis, IR spectroscopy, and single-crystal structure determination (Rafizadeh, Amani, & Neumüller, 2005, 2006).

4. Esterification Reactions

It is employed in esterification reactions, as demonstrated by the liquid-phase esterification of 2,6-pyridinedicarboxylic acid with n-butanol. This process uses heteropoly acids as catalysts, yielding high conversion rates (Timofeeva et al., 1995).

5. Organocatalysis

2,6-Pyridinedicarboxylic acid serves as an organocatalyst in the synthesis of 1,5-benzodiazepines. It facilitates regioselective C–C bond formation in a one-pot three-component reaction (Lal et al., 2013).

6. Vibration Spectroscopy in Lanthanide Complexes

This compound is analyzed in vibration spectroscopy studies, particularly in the context of carboxylate coordination in lanthanide pyridinedicarboxylates. This research provides insights into the properties of salts based on different bonding manners of carboxylate groups (Puntus, Zolin, & Kudryashova, 2004).

7. Photolysis Studies

2,6-Pyridinedicarboxylic acid is studied in photolysis, where its solutions are exposed to light to observe the formation of radicals. This kind of study is important in understanding the chemical behavior of the compound under light exposure (Zeldes & Livingston, 1975).

8. Ion Chromatography

It is also used as an eluent in ion chromatography for the detection of inorganic anions, magnesium, and calcium in water. This approach offers quick, sensitive, and simple means for the determination of these ions in environmental samples (Chen & Adams, 1999).

Safety and Hazards

2,6-Pyridinedicarboxylic acid monomethyl ester may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

2,6-Pyridinedicarboxylic acid (2,6-PDA), a multi-dentate compound similar to 2,6-Pyridinedicarboxylic acid monomethyl ester, has been employed as a passivating agent to decrease electronic defects in the polycrystalline perovskite film . This suggests potential future applications of this compound in the field of photovoltaics .

Mechanism of Action

Target of Action

The primary target of 6-(methoxycarbonyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are proteins that play crucial roles in various biological processes, including DNA recognition, RNA packaging, transcriptional activation, regulation of apoptosis, protein folding and assembly, and lipid binding .

Mode of Action

6-(methoxycarbonyl)picolinic acid interacts with its targets by binding to ZFPs . This binding changes the structures of the ZFPs and disrupts their ability to bind with zinc, thereby inhibiting their function .

Biochemical Pathways

The compound affects the pathways involving ZFPs. ZFPs are involved in various biochemical pathways, including those related to viral replication and packaging , as well as normal cell homeostatic functions . By inhibiting the function of ZFPs, 6-(methoxycarbonyl)picolinic acid can potentially disrupt these pathways.

Pharmacokinetics

It’s known that the compound is a pyridine carboxylate metabolite of tryptophan , which suggests that it might be metabolized in the body through similar pathways as tryptophan.

Result of Action

The result of 6-(methoxycarbonyl)picolinic acid’s action is the inhibition of the function of ZFPs . This can potentially lead to the disruption of various biological processes, including viral replication and packaging, and normal cell homeostatic functions . The compound has been shown to have anti-viral properties in vitro and in vivo .

Action Environment

The action, efficacy, and stability of 6-(methoxycarbonyl)picolinic acid can be influenced by various environmental factors. For instance, the compound has been used in the synthesis of a one-dimensional chain coordination polymer by in situ hydrolysis with cadmium nitrate . This suggests that the compound’s action can be influenced by the presence of other chemicals in its environment.

Biochemical Analysis

Biochemical Properties

2,6-Pyridinedicarboxylic acid monomethyl ester plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it can act as a chemical scavenger, reacting with specific biomolecules to neutralize their activity

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior and function . These effects are essential for understanding how the compound can be used in therapeutic applications and research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, inhibiting or activating their function. For example, it may interact with enzymes, altering their activity and influencing biochemical pathways . Additionally, this compound can affect gene expression by binding to DNA or interacting with transcription factors, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in research and therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells . Understanding these transport mechanisms is crucial for designing experiments and interpreting results accurately.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

Properties

IUPAC Name

6-methoxycarbonylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8(12)6-4-2-3-5(9-6)7(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIOMFMPIVMLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398575
Record name 2,6-Pyridinedicarboxylic acid monomethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7170-36-7
Record name 2,6-Pyridinedicarboxylic acid monomethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(methoxycarbonyl)pyridine-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

Dimethyl 2,6-pyridinedicarboxylate (11.7 g, 59.9 mmol) was dissolved in methanol (300 mL). The solution was cooled in an ice bath while stirring under argon some starting material came back out of solution. Potassium hydroxide (3.52 g, 62.7 mmol) pellets were added and the mixture and it was stirred in an ice bath for 2 h. The mixture was then allowed to gradually warm to room temperature and stirred for 20 h. The solvent was removed under reduced pressure, and the pinkish residue was suspended in ethyl acetate (250 mL). The mixture stirred for 15 minutes and then the potassium salt was collected by filtration and washed with 2×25 mL of ethyl acetate. The solid was dissolved in water (200 mL). The solution was acidified to pH-3 with concentrated hydrochloric acid and extracted with chloroform (4×80 mL). The combined organic layers were dried over anhydrous Na2SO4, filtered, evaporated, and dried under vacuum to give the 6-[(methyloxy)carbonyl]-2-pyridinecarboxylic acid (6.71 g, 36.2 mmol, 60.4% yield) as a white solid. LC-MS m/z 182 (M+H)+, 0.75 min (ret time).
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

40 g of the pyridine-2,6-dicarboxylic acid N-oxide was dissolved in 100 ml of methanol. 5 ml of sulfuric acid was added to the solution. The admixture was then heated under reflux for 2 hours and allowed, to cool so that crystals were deposited. The crystals thus deposited were filtered to obtain 28 g of 6-methoxycarbonylpyridine-2-carboxylic acid.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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